molecular formula C10H15N5O B12825094 2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide

2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide

Cat. No.: B12825094
M. Wt: 221.26 g/mol
InChI Key: KAWGBVGDROQOFM-UHFFFAOYSA-N
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Description

2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide can be achieved through a one-pot condensation reaction. This involves the reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes at 100°C under solvent-free conditions . The reaction proceeds via a vinylogous anomeric-based oxidation mechanism, resulting in high yields and short reaction times.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of metal-organic frameworks (MOFs) as catalysts. These frameworks consist of multifunctional organic materials bound to metal clusters, providing high surface area and thermal stability . The post-modification of MOFs with various functional groups enhances their catalytic performance, making them suitable for the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvent systems to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide is unique due to its specific structural features and the range of biological activities it exhibits

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-(ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide

InChI

InChI=1S/C10H15N5O/c1-2-13-10-14-7-3-4-12-5-6(7)8(15-10)9(11)16/h12H,2-5H2,1H3,(H2,11,16)(H,13,14,15)

InChI Key

KAWGBVGDROQOFM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(CNCC2)C(=N1)C(=O)N

Origin of Product

United States

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